molecular formula C7H3BrFNS B8012867 2-Bromo-7-fluorobenzo[d]thiazole

2-Bromo-7-fluorobenzo[d]thiazole

Cat. No.: B8012867
M. Wt: 232.07 g/mol
InChI Key: WJCHGPIIPBDKEJ-UHFFFAOYSA-N
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Description

2-Bromo-7-fluorobenzo[d]thiazole is a heterocyclic aromatic compound that contains both bromine and fluorine atoms attached to a benzo[d]thiazole ring The benzo[d]thiazole ring is a fused ring system consisting of a benzene ring fused to a thiazole ring, which contains both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-fluorobenzo[d]thiazole typically involves the bromination and fluorination of benzo[d]thiazole derivatives. One common method is the bromination of 7-fluorobenzo[d]thiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-fluorobenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Compounds with various functional groups replacing the bromine or fluorine atoms.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and thioethers.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2-Bromo-7-fluorobenzo[d]thiazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-7-fluorobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The compound’s bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets, leading to improved therapeutic efficacy. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-7-chlorobenzo[d]thiazole
  • 2-Bromo-7-iodobenzo[d]thiazole
  • 2-Fluoro-7-bromobenzo[d]thiazole
  • 2-Chloro-7-fluorobenzo[d]thiazole

Uniqueness

2-Bromo-7-fluorobenzo[d]thiazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with molecular targets, making it a valuable scaffold in drug discovery and materials science.

Properties

IUPAC Name

2-bromo-7-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCHGPIIPBDKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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